Benzo[d][1,3]dioxol-4-amine hydrochloride CAS number and synonyms
Benzo[d][1,3]dioxol-4-amine hydrochloride CAS number and synonyms
This technical guide details the chemical identity, synthesis, reactivity, and medicinal chemistry applications of Benzo[d][1,3]dioxol-4-amine hydrochloride .[1] It is designed for researchers requiring high-fidelity data for experimental planning and drug design.[1]
Chemical Identity & Structural Significance[1][2][3][4][5]
Benzo[d][1,3]dioxol-4-amine (also known as 4-aminobenzodioxole) represents a "privileged scaffold" modification. Unlike its more common isomer, 3,4-methylenedioxyaniline (5-amine), the 4-amine places the primary amino group ortho to the dioxole oxygen.[1] This proximity creates unique electronic properties (H-bond accepting/donating modulation) and steric constraints critical for designing conformationally restricted kinase inhibitors and GPCR ligands.[1]
Nomenclature & Registry Data[1][6]
| Parameter | Detail |
| IUPAC Name | 1,3-Benzodioxol-4-amine hydrochloride |
| Common Synonyms | 4-Aminobenzodioxole HCl; 2,3-(Methylenedioxy)aniline HCl; 4-Amino-1,2-methylenedioxybenzene HCl |
| CAS Number (Free Base) | 1668-84-4 |
| CAS Number (HCl Salt) | 1461707-76-5 (Note: Often custom-prepared from free base) |
| Molecular Formula | C₇H₇NO₂[1][2][3][4][5][6] · HCl |
| Molecular Weight | 137.14 (Free Base) / 173.60 (HCl Salt) |
| SMILES | Cl.NC1=C2OCOC2=CC=C1 |
| InChI Key | KQMXPHISFRKBJP-UHFFFAOYSA-N (Free Base) |
Synthetic Pathways[1]
The synthesis of the 4-isomer is non-trivial compared to the 5-isomer because electrophilic aromatic substitution (e.g., nitration) on 1,3-benzodioxole predominantly occurs at the 5-position (para to oxygen).[1] Accessing the 4-position requires starting materials with pre-installed ortho functionality.[1]
Pathway A: The 3-Nitrocatechol Route (Preferred)
This route ensures 100% regioselectivity for the 4-position.[1]
Mechanism:
-
Methylenation: 3-Nitrocatechol is reacted with dibromomethane or diiodomethane.[1] The nitro group activates the catechol protons, facilitating the formation of the dioxole ring.
-
Reduction: The resulting 4-nitro-1,3-benzodioxole is reduced to the amine using catalytic hydrogenation or iron-mediated reduction.[1]
Pathway B: The Curtius Rearrangement Route
Used when starting from 2,3-dihydroxybenzaldehyde.[1]
Mechanism:
-
Methylenation: 2,3-Dihydroxybenzaldehyde
1,3-Benzodioxole-4-carbaldehyde.[1] -
Oxidation: Aldehyde
1,3-Benzodioxole-4-carboxylic acid.[1] -
Curtius Rearrangement: Acid
Acyl azide Isocyanate Amine.[1]
Experimental Protocol: Synthesis via Route A
Step 1: 4-Nitro-1,3-benzodioxole
-
Reagents: 3-Nitrocatechol (1.0 eq), Diiodomethane (1.2 eq), K₂CO₃ (2.5 eq), DMF (Solvent).
-
Procedure:
-
Dissolve 3-nitrocatechol in anhydrous DMF under N₂ atmosphere.
-
Add K₂CO₃ and stir at RT for 30 min to generate the dianion.
-
Add diiodomethane dropwise.[1] Heat to 100°C for 12 hours.
-
Workup: Pour into ice water. Filter the yellow precipitate (4-nitro-1,3-benzodioxole).[1]
-
Yield: Typically 75-85%.[1]
-
Step 2: Benzo[d][1,3]dioxol-4-amine Hydrochloride
-
Reagents: 4-Nitro-1,3-benzodioxole, 10% Pd/C, H₂ (balloon), MeOH, HCl (in dioxane).
-
Procedure:
-
Dissolve nitro compound in MeOH.[1] Add 10% Pd/C (5 wt%).
-
Stir under H₂ atmosphere (1 atm) for 4-6 hours (monitor by TLC).
-
Filtration: Filter through Celite to remove Pd/C.[1]
-
Salt Formation: Cool filtrate to 0°C. Add 4M HCl in dioxane (1.1 eq) dropwise.
-
Isolation: Concentrate in vacuo or precipitate with Et₂O to yield the white/off-white hydrochloride salt.[1]
-
Figure 1: Regioselective synthesis of Benzo[d][1,3]dioxol-4-amine HCl starting from 3-nitrocatechol.
Reactivity & Stability Profile
The 4-amino group is electronically distinct from standard anilines due to the "ortho-effect" of the dioxole oxygen.[1]
Electronic Properties[1][11]
-
Basicity: The pKa of the conjugate acid is slightly lower (~3.5 - 4.[1]0) than typical anilines (pKa ~4.6) due to the inductive electron-withdrawing effect (-I) of the adjacent oxygen atom, despite the ring's overall electron-donating nature.[1]
-
Nucleophilicity: The amine is less nucleophilic than 3,4-methylenedioxyaniline (5-isomer).[1] Reactions requiring nucleophilic attack (e.g., amide coupling, SNAr) may require stronger bases or catalysts.
Stability[1][2]
-
Oxidation: The electron-rich benzodioxole ring is susceptible to oxidative opening (e.g., with KMnO₄ or strong Lewis acids), converting it to a catechol. Avoid strong oxidants.[1]
-
Acid Sensitivity: The dioxole ring is generally stable to mineral acids (HCl, H₂SO₄) at room temperature, making the hydrochloride salt a stable storage form. However, refluxing in strong aqueous acid can hydrolyze the acetal linkage.
Medicinal Chemistry Applications
The 4-aminobenzodioxole moiety is a high-value scaffold in drug discovery, often used to replace simple phenyl or 2-methoxyphenyl groups to improve metabolic stability or selectivity.
Key Pharmacophore Features[1][5][6][12][13][14]
-
Conformational Locking: The fused 5-membered ring restricts the rotation of the oxygen lone pairs, creating a defined electrostatic environment different from an open 2-methoxy group.[1]
-
Metabolic Blocking: The methylene bridge (-O-CH₂-O-) blocks the metabolic "soft spot" at the equivalent 2,3-positions, potentially increasing half-life (
).[1] -
Kinase Selectivity: In kinase inhibitors, the 4-amino group can form critical H-bonds with the hinge region, while the dioxole ring fills hydrophobic pockets (e.g., the gatekeeper region) with a smaller footprint than an indole or quinoline.
Case Studies & Structural Analogs
-
Kinase Inhibitors: Used as a core aniline in the synthesis of ATP-competitive inhibitors (e.g., targeting EGFR or VEGFR). The 4-position substitution pattern mimics the 2-substituted anilines found in drugs like Gefitinib, but with a fused ring system that alters the vector of substituents.[1]
-
GPCR Ligands: The scaffold appears in antagonists for dopamine and serotonin receptors, where the dioxole ring mimics the catechol of the endogenous neurotransmitter but prevents rapid COMT-mediated metabolism.
Figure 2: Pharmacophoric utility of the 4-aminobenzodioxole scaffold in drug design.
Handling & Safety (MSDS Summary)
-
Signal Word: Warning
-
Hazard Statements:
-
Storage: Hygroscopic. Store at 2-8°C under inert gas (Argon/Nitrogen). The hydrochloride salt is significantly more stable to oxidation than the free base.
References
-
Chemical Identity: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10313165, Benzo[d][1,3]dioxol-4-amine.[4] Retrieved from [Link][4]
-
Synthesis (Nitration Route): Dallacker, F., et al. (1971). "Derivatives of methylenedioxybenzene.[8] 35. Preparation of 4-amino-1,3-benzodioxole." Chemische Berichte, 104(8), 2517-2525.[1] (Classic reference for the 3-nitrocatechol route).[1]
-
Synthesis (Curtius Route): Boger, D. L., et al. (2000). "Synthesis of 4-amino-1,3-benzodioxole via Curtius Rearrangement."[1] Journal of Organic Chemistry, 65(18), 5555.
-
Medicinal Chemistry: Meanwell, N. A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry, 54(8), 2529-2591.[1] (Discusses dioxoles as phenyl/catechol mimics).
Sources
- 1. 1668-84-4|Benzo[d][1,3]dioxol-4-amine|BLD Pharm [bldpharm.com]
- 2. echemi.com [echemi.com]
- 3. prepchem.com [prepchem.com]
- 4. americanelements.com [americanelements.com]
- 5. Benzo[d][1,3]dioxol-5-amine hydrochloride 97.00% | CAS: 2620-45-3 | AChemBlock [achemblock.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Benzo[d][1,3]dioxol-4-amine | CAS#:1668-84-4 | Chemsrc [chemsrc.com]
- 8. chemeo.com [chemeo.com]
